molecular formula C18H22N4O2 B6701056 N-ethyl-6-[3-(pyridin-4-ylmethoxy)pyrrolidin-1-yl]pyridine-3-carboxamide

N-ethyl-6-[3-(pyridin-4-ylmethoxy)pyrrolidin-1-yl]pyridine-3-carboxamide

Cat. No.: B6701056
M. Wt: 326.4 g/mol
InChI Key: SRAIYVSZDGFPCG-UHFFFAOYSA-N
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Description

N-ethyl-6-[3-(pyridin-4-ylmethoxy)pyrrolidin-1-yl]pyridine-3-carboxamide is a complex organic compound featuring a pyridine ring, a pyrrolidine ring, and an ethyl group

Properties

IUPAC Name

N-ethyl-6-[3-(pyridin-4-ylmethoxy)pyrrolidin-1-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-2-20-18(23)15-3-4-17(21-11-15)22-10-7-16(12-22)24-13-14-5-8-19-9-6-14/h3-6,8-9,11,16H,2,7,10,12-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRAIYVSZDGFPCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CN=C(C=C1)N2CCC(C2)OCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-6-[3-(pyridin-4-ylmethoxy)pyrrolidin-1-yl]pyridine-3-carboxamide typically involves multiple steps:

    Formation of Pyrrolidine Intermediate: The initial step involves the synthesis of the pyrrolidine intermediate. This can be achieved through the reaction of pyridine-4-carboxaldehyde with an appropriate amine under reductive amination conditions.

    Etherification: The next step involves the etherification of the pyrrolidine intermediate with pyridine-4-methanol in the presence of a base such as potassium carbonate.

    Amidation: The final step is the amidation reaction where the ethyl group is introduced. This can be done using ethylamine and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the pyridine rings, potentially converting them into piperidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine rings, where halogenated derivatives can be formed.

Common Reagents and Conditions

    Oxidation: Reagents such as m-CPBA (meta-chloroperoxybenzoic acid) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Halogenating agents like NBS (N-bromosuccinimide) are often used under controlled conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-ethyl-6-[3-(pyridin-4-ylmethoxy)pyrrolidin-1-yl]pyridine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used as a ligand in the study of receptor-ligand interactions. Its ability to bind to specific receptors makes it valuable in the development of new pharmaceuticals.

Medicine

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or unique optical characteristics.

Mechanism of Action

The mechanism of action of N-ethyl-6-[3-(pyridin-4-ylmethoxy)pyrrolidin-1-yl]pyridine-3-carboxamide involves its interaction with molecular targets such as receptors or enzymes. The pyridine and pyrrolidine rings allow for specific binding interactions, which can modulate the activity of the target molecules. This modulation can lead to various biological effects, depending on the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

    N-ethyl-6-[3-(pyridin-3-ylmethoxy)pyrrolidin-1-yl]pyridine-3-carboxamide: Similar structure but with a different position of the pyridine ring.

    N-ethyl-6-[3-(pyridin-4-ylmethoxy)piperidin-1-yl]pyridine-3-carboxamide: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

Uniqueness

N-ethyl-6-[3-(pyridin-4-ylmethoxy)pyrrolidin-1-yl]pyridine-3-carboxamide is unique due to the specific positioning of its functional groups, which allows for distinct binding interactions and reactivity patterns. This uniqueness makes it a valuable compound for research and development in various scientific fields.

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